molecular formula C21H18N2O4 B1427729 Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate CAS No. 1381944-48-4

Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate

Cat. No.: B1427729
CAS No.: 1381944-48-4
M. Wt: 362.4 g/mol
InChI Key: ISINRBPYTMKVOK-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization

Nomenclature and CAS Registry Information

Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is systematically named according to IUPAC guidelines. Its structure incorporates a pyridine ring (picolinate core), a benzyloxycarbonyl (Cbz)-protected amine, and a methyl ester group. The compound is registered under CAS No. 1381944-48-4 , a unique identifier critical for unambiguous chemical referencing.

Alternative names include:

  • Methyl 6-(4-Cbz-aminophenyl)pyridine-2-carboxylate
  • 6-[4-(Phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylic acid methyl ester

These synonyms reflect variations in substituent naming conventions and are frequently used in patent literature and synthetic protocols.

Table 1: Nomenclature and identifiers
Parameter Value
IUPAC Name Methyl 6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylate
CAS Registry Number 1381944-48-4
Common Synonyms Cbz-protected picolinate derivative

Molecular Formula and Weight

The compound has the molecular formula C₂₁H₁₈N₂O₄ and a molecular weight of 362.38 g/mol . This stoichiometry accounts for its aromatic rings, ester groups, and protective functionalities.

Table 2: Molecular composition
Component Count Contribution to Molecular Weight
Carbon (C) 21 252.21 g/mol (69.6%)
Hydrogen (H) 18 18.14 g/mol (5.0%)
Nitrogen (N) 2 28.02 g/mol (7.7%)
Oxygen (O) 4 64.00 g/mol (17.7%)

The molecular weight aligns with high-resolution mass spectrometry data reported for related carbamate-protected aromatic esters.

Isomeric Forms and Stereochemical Considerations

No stereoisomers or enantiomers have been reported for this compound. The planar geometry of the pyridine and benzene rings, combined with the absence of chiral centers, precludes stereochemical complexity. However, rotational isomers may arise due to restricted rotation around the C–N bond of the carbamate group, though such conformers are not typically isolated under standard conditions.

The picolinate ester group adopts a fixed orientation orthogonal to the pyridine ring, minimizing steric hindrance between the methyl ester and adjacent substituents.

Key Functional Groups: Picolinate Ester, Cbz-Protected Amino, and Aromatic Substituents

The compound’s reactivity and applications derive from three principal functional groups:

  • Picolinate Ester (Methyl Pyridine-2-carboxylate)

    • The methyl ester at position 2 of the pyridine ring enhances solubility in organic solvents and serves as a latent carboxylic acid for further derivatization.
    • The ester carbonyl (C=O) exhibits infrared absorption at ~1720 cm⁻¹ , characteristic of α,β-unsaturated esters.
  • Cbz-Protected Amino Group

    • The benzyloxycarbonyl (Cbz) group at the para position of the phenyl ring protects the amine during synthetic steps, preventing undesired nucleophilic reactions.
    • Deprotection typically requires hydrogenolysis (H₂/Pd-C) or acidic conditions, regenerating the free amine.
  • Aromatic Substituents

    • The pyridine and benzene rings enable π-π stacking interactions, which influence crystallization behavior.
    • Substituent positions (ortho, meta, para) on both rings are fixed, eliminating regiochemical ambiguity.
Table 3: Functional group analysis
Group Structural Role Spectroscopic Signatures
Picolinate ester Solubility modulator ¹H NMR: δ 3.9 (s, 3H, OCH₃)
Cbz-protected amine Amine protection IR: ~1690 cm⁻¹ (carbamate C=O)
Aromatic systems Conjugation and stability UV-Vis: λ_max ~260 nm

The synergy between these groups makes the compound a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-26-20(24)19-9-5-8-18(23-19)16-10-12-17(13-11-16)22-21(25)27-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISINRBPYTMKVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Picolinic Acid

Picolinic acid undergoes nitration at the 6-position using mixed acid (HNO₃/H₂SO₄) to yield 6-nitropicolinic acid.
Conditions :

Parameter Value
Temperature 0–5°C (ice bath)
Reaction Time 4–6 hours
Yield 70–85%

Reduction of Nitro Group

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
Comparative Analysis :

Method Catalyst Solvent Yield
Catalytic Hydrogenation 10% Pd-C Ethanol 90–95%
Fe/HCl Iron powder HCl(aq) 75–80%

Hydrogenation is preferred for higher efficiency and cleaner product.

Esterification and Protection

The carboxylic acid is converted to a methyl ester using methanol/H₂SO₄, followed by Cbz protection of the aniline nitrogen.
Key Reactions :

  • Esterification :
    $$ \text{6-Aminopicolinic acid} + \text{CH₃OH} \xrightarrow{H2SO4} \text{Methyl 6-aminopicolinate} $$
  • Cbz Protection :
    $$ \text{Methyl 6-aminopicolinate} + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{Methyl 6-(Cbz-amino)picolinate} $$

Challenges :

  • Acid-sensitive benzyloxy groups require careful pH control during hydrolysis.
  • Premature ester hydrolysis is mitigated by delaying deprotection until final stages.

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling attaches the 4-aminophenyl group to the picolinate core.
Optimized Conditions :

Component Detail
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent DME/H₂O (3:1)
Temperature 80°C
Reaction Time 48–72 hours

Yield : 60–70% after purification via column chromatography (silica gel, hexane/EtOAc).

Critical Analysis of Methodologies

Protection Strategy Efficiency

Protection Method Stability Compatibility
Cbz Moderate (acid-labile) Suzuki coupling
Boc High (base-stable) Limited in basic conditions

The Cbz group balances stability and ease of removal under mild hydrogenolysis.

Hydrolysis Challenges

Ester hydrolysis using LiOH led to <50% yield in complex substrates due to competing side reactions. Alternative approaches:

Final Purification and Characterization

  • Purification : Gradient column chromatography (hexane → EtOAc) followed by recrystallization from ethanol/water.
  • Characterization Data :
    • HRMS : m/z 363.1312 [M+H]⁺ (calc. 363.1310)
    • ¹H NMR (CDCl₃): δ 8.15 (d, 1H), 7.75–7.25 (m, 9H), 5.20 (s, 2H), 3.95 (s, 3H)

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: Selective reduction of the nitro group, if present, can be achieved using hydrogenation techniques or metal catalysts.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Hydrogen with palladium on carbon, sodium borohydride.

  • Substitution Reagents: Halides, organometallic compounds.

Major Products Formed:

Depending on the type of reaction, products such as substituted aromatics, amines, and esters can be formed.

Scientific Research Applications

Chemical Properties and Structure

Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is characterized by its unique structure, which combines methyl picolinate and benzyloxycarbonyl amino functionalities. The compound's IUPAC name is methyl 6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylate. Its molecular formula is C21H18N2O4C_{21}H_{18}N_2O_4, and it features a pyridine ring that enhances its reactivity and biological interactions.

Synthesis Intermediate

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its versatile reactivity allows for the development of various derivatives that can be used in further chemical reactions.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Nitration of Picolinic Acid : Initial nitration followed by reduction yields the corresponding picoline derivative.
  • Nucleophilic Substitution : The amino group on the phenyl ring is introduced via nucleophilic substitution using a suitable amine.
  • Protection of Amino Group : Benzyl chloroformate is employed to protect the amino group, forming the benzyloxycarbonyl derivative.
  • Esterification : The final step involves esterification to yield the desired compound.

Biochemical Probe

This compound has been investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules. Its functional groups facilitate interactions through hydrogen bonding, π-π stacking, and electrostatic interactions.

Drug Design and Development

The compound is explored for its potential in drug design, particularly as a scaffold for anti-cancer or anti-inflammatory agents. Its structural features allow for modifications that can enhance therapeutic efficacy.

Pharmacological Studies

Research indicates that derivatives of this compound may possess pharmacological properties that could be beneficial in treating various diseases. For instance, studies have highlighted its potential role in modulating pathways relevant to cancer treatment and inflammation management .

Case Studies

Recent studies have focused on optimizing compounds similar to this compound for specific biological targets:

  • JAK2 Inhibition : Research has shown that certain derivatives can inhibit JAK2 phosphorylation, which is crucial in hematopoiesis regulation .
  • Therapeutic Combinations : The compound has been assessed in combination therapies aimed at enhancing efficacy against resistant cancer cell lines .

Manufacture of Specialty Chemicals

This compound finds applications in the production of specialty chemicals, including dyes and agrochemicals. Its unique reactivity allows it to be used in formulations that require specific chemical properties.

Mechanism of Action

The biological activity of methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is attributed to its ability to interact with enzymes or receptors due to its aromatic and amine functionalities. The benzyloxycarbonyl group can serve as a protecting group, allowing the compound to navigate through biological systems before being metabolically activated.

Comparison with Similar Compounds

The structural and functional attributes of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate can be contextualized by comparing it to two related compounds: Sorafenib Impurity 6 (CAS 2204442-52-2) and Methyl 3-(benzyloxy)-6-(4-((7-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino)but-1-yn-1-yl)picolinate (Compound 2.49). Below, we analyze these compounds across molecular features, synthesis, physicochemical properties, and applications.

Structural and Functional Group Analysis

Table 1: Comparative Structural Features

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Hypothetical: C21H19N2O5 ~385.4 (calculated) Picolinate ester, Cbz-protected amine, pyridine ring
Sorafenib Impurity 6 C27H23N5O6 513.5 Ureido linker, methylcarbamoyl pyridine, tosylate-related structure
Compound 2.49 C31H28ClN3O3 526.03 Acridine moiety, alkyne linker, chlorine substituent, benzyloxy group
  • Target Compound : The Cbz-protected amine and pyridine ester highlight its role as a synthetic intermediate. The absence of complex linkers (e.g., ureido or acridine groups) simplifies its structure compared to the others.
  • Sorafenib Impurity 6 : A structurally intricate derivative of the anticancer drug Sorafenib, featuring a ureido group and methylcarbamoyl pyridine, likely contributing to its role as a pharmacokinetic byproduct .

Biological Activity

Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate (CAS No. 1381944-48-4) is an aromatic organic compound with a complex structure that has garnered interest for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C21H18N2O4
  • Molecular Weight : 362.38 g/mol
  • IUPAC Name : Methyl 6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylate

The compound contains a picolinate moiety, which is known for its biological relevance, particularly in the context of drug design and development.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules due to its functional groups. The benzyloxycarbonyl amino group enhances its reactivity and potential applications in medicinal chemistry.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, similar to other benzyloxy derivatives that have shown promise in inhibiting monoamine oxidase (MAO), which is critical for neurotransmitter metabolism .
  • Cell Signaling Modulation : By interacting with specific receptors or kinases, such as JAK2, it may influence cell signaling pathways involved in hematopoiesis and immune responses .

Anticancer Potential

Research indicates that compounds with similar structures have been explored for anticancer properties. This compound's structural analogs have shown activity against various cancer cell lines, suggesting that this compound could also possess similar properties.

Case Studies

  • In Vitro Studies : Preliminary studies have demonstrated that derivatives of methyl picolinate exhibit cytotoxic effects on cancer cells, indicating that this compound may also be effective in this regard.
  • Neuroprotective Effects : Related compounds have shown neuroprotective effects through MAO inhibition and antioxidant activity. The potential for this compound to offer similar benefits warrants further investigation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds can provide insights into its potential applications:

Compound NameStructureBiological ActivityReference
Methyl 4-aminobenzoateStructureAntimicrobial
Benzyl 4-aminobenzoateStructureAnticancer
Picolinic acid derivativesStructureNeuroprotective

Q & A

Q. What are the recommended synthetic routes for Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate, and how are key intermediates characterized?

Methodological Answer: The compound can be synthesized via a multi-step route involving:

Protection of the amino group : Use benzyloxycarbonyl (Cbz) chloride to protect the aniline moiety, as seen in analogous picolinate derivatives .

Coupling reactions : Employ Suzuki-Miyaura cross-coupling to attach the phenyl group to the picolinate core, using catalysts like Pd(PPh₃)₄ and boronic ester intermediates (e.g., 4-benzyloxyphenylboronic acid pinacol ester) .

Esterification : Methyl ester formation via reaction with methanol under acidic conditions.

Q. Characterization :

  • NMR : Analyze aromatic proton environments (δ 7.2–8.5 ppm for pyridine and phenyl groups) .
  • HPLC : Verify purity (>97% by GC analysis) .
  • HRMS : Confirm molecular weight (e.g., exact mass 269.105 observed for similar picolinates) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer :

  • Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid dust generation and contact with strong oxidizers (risk of decomposition to COx/NOx) .
  • Storage : Keep in airtight containers at room temperature, away from moisture and light .

Q. How is the stability of this compound assessed under varying experimental conditions?

Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to monitor decomposition above 200°C.
  • Chemical Stability : Test reactivity with common solvents (e.g., DMSO, MeOH) via HPLC tracking over 24–72 hours .
  • Light Sensitivity : Expose to UV (254 nm) and analyze degradation byproducts via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data for overlapping aromatic signals in this compound?

Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to assign unresolved C4/C6 signals (δ 171–173 ppm in carbon NMR) .
  • Variable Temperature NMR : Reduce signal overlap by cooling samples to –40°C, slowing molecular motion .
  • Isotopic Labeling : Introduce ¹³C labels at specific positions to isolate coupling patterns .

Q. What computational strategies are employed to predict reactivity and regioselectivity in derivatization reactions?

Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electron density on the pyridine ring (e.g., C6 vs. C4 reactivity) .
  • Molecular Docking : Simulate interactions with enzymes (e.g., kinases) to predict binding affinity for biological studies .
  • Kinetic Modeling : Use Arrhenius plots to compare activation energies for competing pathways (e.g., ester hydrolysis vs. Cbz deprotection) .

Q. How are byproducts from coupling reactions identified and minimized during synthesis?

Methodological Answer :

  • LC-MS Screening : Detect homocoupling byproducts (e.g., biphenyl derivatives) using reverse-phase chromatography .
  • Catalyst Optimization : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos to suppress β-hydride elimination .
  • Workup Protocols : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the target compound from dimeric impurities .

Q. What strategies address discrepancies between theoretical and observed mass spectral data?

Methodological Answer :

  • Isotopic Pattern Analysis : Compare experimental vs. theoretical isotopic distributions (e.g., for Cl/Br-containing impurities) .
  • Collision-Induced Dissociation (CID) : Fragment ions in MS/MS to confirm structural assignments (e.g., loss of CO₂ from the ester group) .
  • High-Resolution Calibration : Use lock-mass correction with internal standards (e.g., fluorinated analogs) to improve accuracy .

Q. How is the compound’s photostability evaluated for applications in light-sensitive assays?

Methodological Answer :

  • UV-Vis Spectroscopy : Monitor absorbance changes at λmax (~270 nm for pyridine derivatives) under continuous irradiation .
  • Radical Trapping : Add TEMPO to quench free radicals and assess oxidative degradation pathways .
  • Quantum Yield Calculation : Measure fluorescence decay rates to quantify photodegradation efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
Reactant of Route 2
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Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate

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